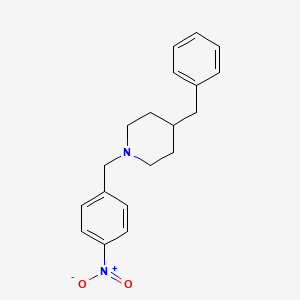

4-benzyl-1-(4-nitrobenzyl)piperidine

Description

Properties

IUPAC Name |

4-benzyl-1-[(4-nitrophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-21(23)19-8-6-18(7-9-19)15-20-12-10-17(11-13-20)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDDGLDGPJZGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Electronic and Functional Group Effects

- In contrast, the trimethylbenzyl group in M1BZP provides steric bulk and hydrophobicity, favoring interactions with hydrophobic pockets in SARS-CoV-2 Mpro .

- Sulfonyl vs. Nitro Substituents : The 3-iodobenzylsulfonyl group in the σ1 ligand () contributes to both steric bulk and hydrogen-bonding capacity, whereas the nitro group may prioritize π-π stacking or electrostatic interactions .

Pharmacological and Binding Comparisons

- Antiviral Activity : M1BZP demonstrated superior in silico binding to SARS-CoV-2 targets compared to nitro-substituted analogues, likely due to optimized hydrophobic interactions .

- NMDA Receptor Modulation : The butynyl linker in 4-benzyl-1-(4-phenyl-3-butynyl)piperidine () enhances NR1A/2B subtype selectivity, while nitrobenzyl substitution could alter pharmacokinetics due to increased polarity .

Q & A

Q. What synthetic routes are recommended for preparing 4-benzyl-1-(4-nitrobenzyl)piperidine?

The synthesis typically involves nucleophilic substitution or reductive amination. A common approach is reacting a nitrobenzyl halide (e.g., 4-nitrobenzyl chloride) with a benzylpiperidine precursor under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base like sodium carbonate to neutralize HCl byproducts . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization ensures high purity. Intermediate steps may require protecting groups to prevent side reactions at the piperidine nitrogen.

Q. What safety protocols are critical for handling 4-benzyl-1-(4-nitrobenzyl)piperidine?

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent degradation .

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

Q. Which analytical techniques are essential for confirming structure and purity?

- NMR Spectroscopy : H and C NMR verify substituent positions on the piperidine ring and benzyl groups. For example, aromatic protons from the nitrobenzyl group appear downfield (~8.2 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by peak area).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass accuracy .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

Key variables include:

- Solvent Choice : Acetonitrile or DMF enhances solubility of nitrobenzyl intermediates.

- Stoichiometry : A 1.2:1 molar ratio of nitrobenzyl halide to piperidine precursor minimizes unreacted starting material.

- Catalysis : Add KI (10 mol%) to accelerate halogen exchange in SN2 reactions .

- Temperature : Reflux at 80–100°C for 12–24 hours ensures completion. Monitor by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Impurity Analysis : Run LC-MS to detect byproducts (e.g., dehalogenated or oxidized derivatives).

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.

- 2D NMR (COSY, HSQC) : Assign overlapping signals from benzyl and piperidine groups .

Q. What strategies improve solubility for in vitro pharmacological assays?

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media.

- Salt Formation : Synthesize hydrochloride salts by treating the free base with HCl in diethyl ether .

- Prodrug Design : Introduce phosphate or acetyl groups to enhance hydrophilicity .

Q. How is thermal stability assessed for long-term storage?

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C indicates stability at -20°C).

- Accelerated Aging Studies : Store at 40°C/75% RH for 6 months and monitor purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.